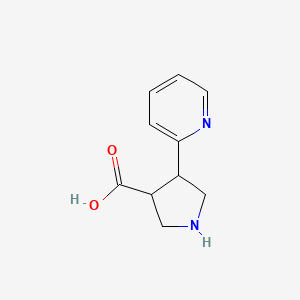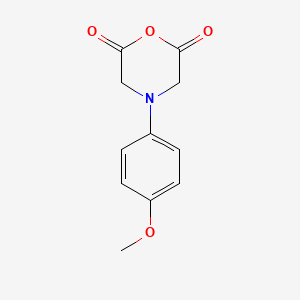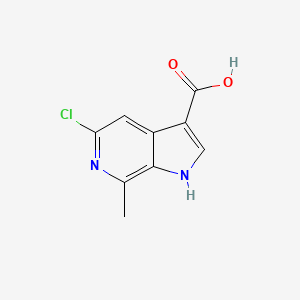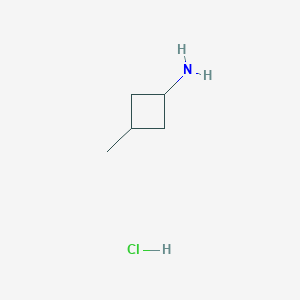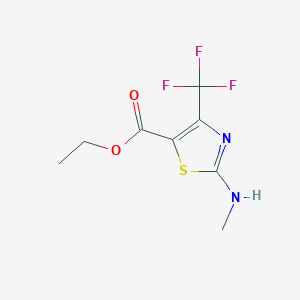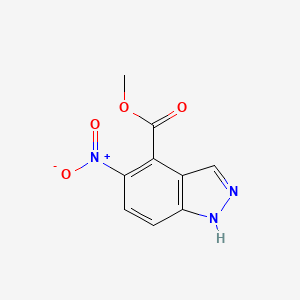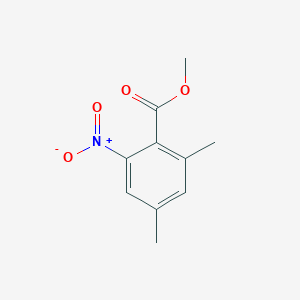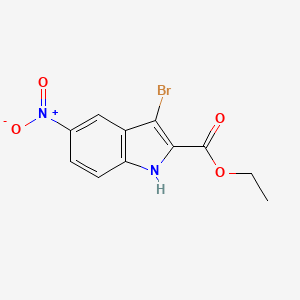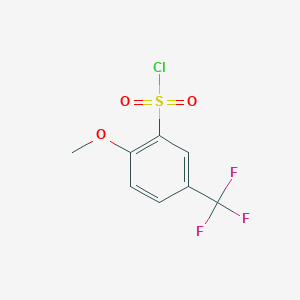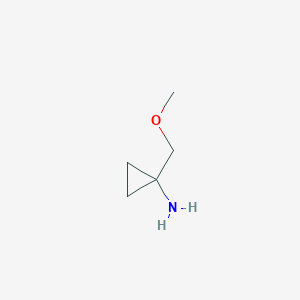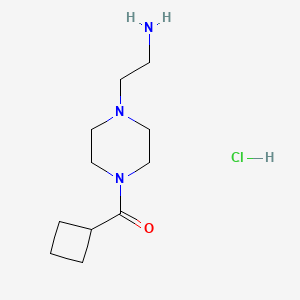
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
“2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine hydrochloride” is a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds. The cyclobutanecarbonyl group is a carbonyl group (a double bond between a carbon and an oxygen) attached to a cyclobutane, which is a ring of four carbon atoms .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21N3O/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10/h10H,1-9,12H2 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the bonds between them .Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 247.77 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Research has explored various synthetic routes and structural properties of novel compounds. For example, studies on the synthesis of substituted thiazolidinones from chloral and anilines show the diversity of products depending on the amine type and reaction conditions, highlighting the significance of understanding chemical reactions for developing new compounds with potential applications in medicinal chemistry (Issac & Tierney, 1996).
Drug Discovery and Development
The review of DNA minor groove binders like Hoechst 33258 demonstrates the application of chemical compounds in targeting specific DNA sequences, which is crucial for drug development, especially in cancer treatment and genetic studies (Issar & Kakkar, 2013).
Metabolism and Pharmacokinetics
Understanding the metabolism of arylpiperazine derivatives is essential in the development of drugs for treating depression, psychosis, or anxiety. Studies on their N-dealkylation and the effects of their metabolites on serotonin receptors offer insights into their pharmacological actions and potential side effects, which is vital for the safe and effective use of these compounds (Caccia, 2007).
Advanced Organic Chemistry and Catalysis
Research on the chemistry of α-chlorocyclobutanones and their tendency to undergo interesting transformations underlines the importance of advanced organic chemistry in creating compounds with unique structures and properties, which could be utilized in developing new materials or catalysis processes (Hassner & Naidorf-Meir, 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-cyclobutylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10;/h10H,1-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRMPYPTKSATER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




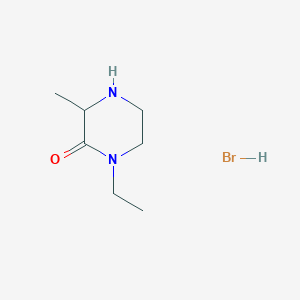
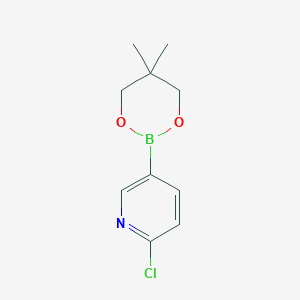
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)
